3,6-Dichloro-2-nitrobenzaldehyde
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Overview
Description
3,6-Dichloro-2-nitrobenzaldehyde: is an organic compound with the molecular formula C7H3Cl2NO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-nitrobenzaldehyde typically involves the nitration of 3,6-dichlorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of acids, temperature, and reaction time. The product is usually purified by recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Major Products Formed:
Reduction: 3,6-Dichloro-2-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 3,6-Dichloro-2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 3,6-Dichloro-2-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on the biological activity of benzaldehyde derivatives. It may also be used in the development of new bioactive compounds .
Medicine: Although not a drug itself, this compound can be used in the synthesis of potential therapeutic agents. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It can be employed in the production of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-nitrobenzaldehyde depends on its chemical structure and the functional groups present. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. The chlorine atoms also influence the compound’s reactivity through inductive and resonance effects. These substituents can alter the compound’s interaction with biological targets, such as enzymes or receptors, by modifying its electronic and steric properties .
Comparison with Similar Compounds
2,6-Dichloro-3-nitrobenzaldehyde: Similar structure but with different positions of the nitro and chlorine groups.
3,5-Dichloro-2-nitrobenzaldehyde: Another isomer with different chlorine substitution pattern.
3,6-Dimethoxy-2-nitrobenzaldehyde: Contains methoxy groups instead of chlorine atoms.
Uniqueness: 3,6-Dichloro-2-nitrobenzaldehyde is unique due to the specific positions of the chlorine and nitro groups on the benzene ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its isomers and other similar compounds .
Properties
IUPAC Name |
3,6-dichloro-2-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(9)7(10(12)13)4(5)3-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHJIZCWPXIXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607394 |
Source
|
Record name | 3,6-Dichloro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10203-04-0 |
Source
|
Record name | 3,6-Dichloro-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80607394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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